molecular formula C22H19BrN2O5 B11694521 (5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11694521
M. Wt: 471.3 g/mol
InChI Key: VJMRLWRKMYTKDI-MHWRWJLKSA-N
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Description

The compound “(5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” is a synthetic organic molecule It features a pyrimidine core with various substituents, including a bromine atom, methoxy group, and a prop-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the pyrimidine core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Introduction of the benzylidene group: This step might involve a Knoevenagel condensation between the pyrimidine core and an appropriate benzaldehyde derivative.

    Substitution reactions:

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for scale-up. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or prop-2-en-1-yloxy groups.

    Reduction: Reduction reactions could target the benzylidene group, converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products will depend on the specific reactions and conditions used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

This compound could have several applications, including:

    Medicinal Chemistry: Potential as a pharmacophore for developing new drugs.

    Materials Science: Use as a building block for creating novel materials with specific properties.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The unique combination of substituents in the compound provides distinct chemical properties and potential applications. For example, the presence of both bromine and methoxy groups can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H19BrN2O5

Molecular Weight

471.3 g/mol

IUPAC Name

(5E)-5-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H19BrN2O5/c1-4-9-30-19-17(23)11-14(12-18(19)29-3)10-16-20(26)24-22(28)25(21(16)27)15-7-5-13(2)6-8-15/h4-8,10-12H,1,9H2,2-3H3,(H,24,26,28)/b16-10+

InChI Key

VJMRLWRKMYTKDI-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC=C)OC)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC=C)OC)C(=O)NC2=O

Origin of Product

United States

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